

A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data

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Compound of Interest

Compound Name: Butylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl butyrate (n-butyl butanoate), a common fragrance and flavor agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for researchers in various fields, including materials science, synthetic chemistry, and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for butyl butyrate are summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for Butyl Butyrate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.06	Triplet (t)	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
2.22	Triplet (t)	2H	O=C-CH ₂ -CH ₂ -CH ₃
1.63	Sextet	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.59	Sextet	2H	O=C-CH ₂ -CH ₂ -CH ₃
0.94	Triplet (t)	3H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.92	Triplet (t)	3H	O=C-CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 90 MHz.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Butyl Butyrate

Chemical Shift (ppm)	Assignment
173.74	C=O
64.11	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
36.36	O=C-CH ₂ -CH ₂ -CH ₃
30.90	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
19.29	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
18.61	O=C-CH ₂ -CH ₂ -CH ₃
13.73	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ or O=C-CH ₂ -CH ₂ -CH ₃
13.73	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ or O=C-CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 25.16 MHz.[\[3\]](#)[\[4\]](#)

Table 3: IR Spectroscopic Data for Butyl Butyrate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2874	Medium	C-H stretch (alkane)
1738	Strong	C=O stretch (ester)
1467	Medium	C-H bend (alkane)
1383	Medium	C-H bend (alkane)
1176	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) - Neat.[\[3\]](#)

Table 4: Mass Spectrometry (EI-MS) Data for Butyl Butyrate

m/z	Relative Intensity (%)	Assignment
144	< 1	[M] ⁺ (Molecular Ion)
116	~1.4	[M - C ₂ H ₄] ⁺ (McLafferty Rearrangement)
89	46.2	[CH ₃ (CH ₂) ₃ O=C(OH)] ⁺
73	7.3	[C ₄ H ₉ O] ⁺
71	100.0	[CH ₃ (CH ₂) ₂ CO] ⁺ (Acylium ion)
56	49.9	[C ₄ H ₈] ⁺
43	57.1	[CH ₃ (CH ₂) ₂] ⁺ (Propyl cation)

Ionization: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** A solution of butyl butyrate is prepared by dissolving approximately 5-25 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3). A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm). The solution is then filtered through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required. Broadband proton decoupling is commonly used in ^{13}C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** For Attenuated Total Reflectance (ATR) IR spectroscopy, a single drop of neat butyl butyrate is placed directly onto the ATR crystal (e.g., diamond or germanium).
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000 to 400 cm^{-1} .
- **Data Processing:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

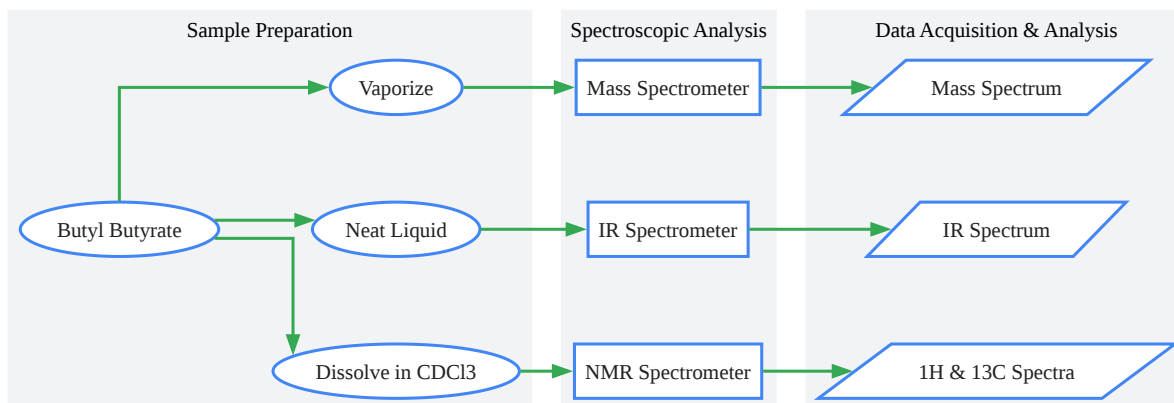
Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Butyl butyrate, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. The sample is vaporized in a heated inlet.
- **Ionization:** In the ion source, the gaseous butyl butyrate molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments.
- **Mass Analysis and Detection:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like butyl butyrate.

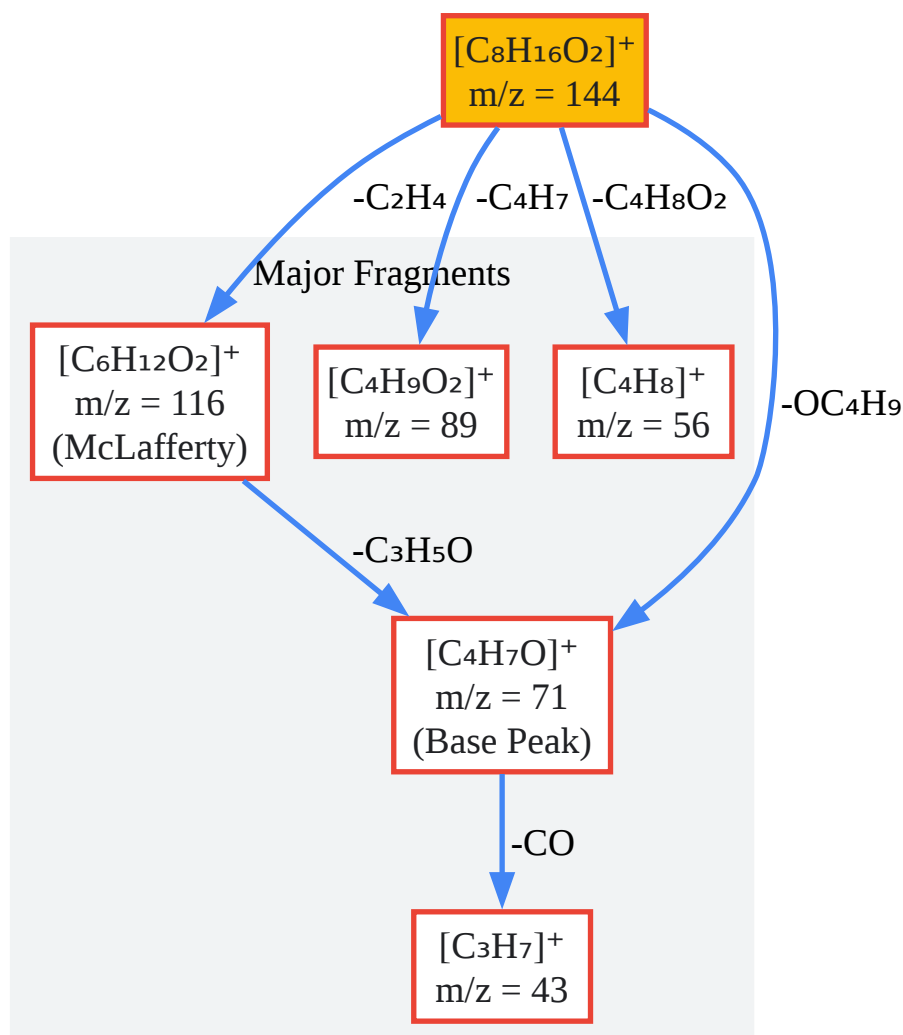


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Caption: A generalized workflow for the spectroscopic analysis of butyl butyrate.

Mass Spectrometry Fragmentation of Butyl Butyrate

This diagram illustrates the primary fragmentation pathways of butyl butyrate under electron ionization.



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Caption: Key fragmentation pathways of butyl butyrate in EI-MS.

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